molecular formula C24H48O3 B186529 Methyl 2-hydroxytricosanoate CAS No. 118745-41-8

Methyl 2-hydroxytricosanoate

Cat. No. B186529
M. Wt: 384.6 g/mol
InChI Key: CVDOLGNPMWRXBI-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxytricosanoate is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C24H48O3 and a molecular weight of 384.64 . The compound is supplied as a neat, solid substance and is stored in a freezer .


Molecular Structure Analysis

The molecular structure of Methyl 2-Hydroxytricosanoate is represented by the SMILES notation: O=C(OC)C(O)CCCCCCCCCCCCCCCCCCCCC . The InChI representation is InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2-Hydroxytricosanoate is a solid substance . Its molecular weight is 384.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Environmental Analysis : Okumura and Nishikawa (1996) described the determination of triclosans, which are structurally related to Methyl 2-hydroxytricosanoate, in environmental samples using gas chromatography-mass spectrometry. This study highlights the use of advanced analytical techniques for detecting and analyzing chemical compounds in various environmental matrices (Okumura & Nishikawa, 1996).

  • Toxicological Studies : Li et al. (2020) explored the toxicological molecular mechanisms of Triclosan (TCS) and its methylated form, Methyl TCS (MTCS), in human hepatoma HepG2 cells. This research could be relevant in understanding the biological impact of similar methylated compounds like Methyl 2-hydroxytricosanoate (Li et al., 2020).

  • Bioavailability and Metabolism : Gómez-Juaristi et al. (2020) investigated the bioavailability and metabolism of polyphenols, which are related in the broader context to Methyl 2-hydroxytricosanoate. This study used in vitro models to assess the absorption and metabolism of these compounds, which could provide a framework for understanding the metabolic pathways of related compounds (Gómez-Juaristi et al., 2020).

  • Chemical Analysis Techniques : Miller (1982) discussed a method for analyzing bacterial whole-cell fatty acid methyl esters, including hydroxy acids. Techniques like this are crucial in the study and identification of complex organic compounds such as Methyl 2-hydroxytricosanoate (Miller, 1982).

properties

IUPAC Name

methyl 2-hydroxytricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDOLGNPMWRXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxytricosanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
K Pan, M Inagaki, N Ohno, C Tanaka… - Chemical and …, 2010 - jstage.jst.go.jp
… Methyl 2-hydroxytricosanoate and tridecanal were detected. … The FAME was characterized as methyl 2-hydroxytricosanoate, … Methyl 2hydroxytricosanoate and 12-methyltridecanal were …
Number of citations: 20 www.jstage.jst.go.jp
N Borbone, S De Marino, M Iorizzi… - European Journal of …, 2001 - Wiley Online Library
… characterized by HREIMS and 1 H NMR spectroscopy as methyl 2-hydroxyeicosanoate, methyl 2-hydroxyheneicosanoate; methyl 2-hydroxydocosanoate; methyl 2-hydroxytricosanoate; …
K Yamada, E Hara, T Miyamoto… - European journal of …, 1998 - Wiley Online Library
… docosanoate, methyl 2-hydroxytricosanoate, and methyl 2hydroxytetracosanoate. The LCB … anoate, methyl 2-hydroxytricosanoate, and methyl 2hydroxytetracosanoate (major), was …
M Inagaki, Y Ikeda, S Kawatake… - Chemical and …, 2006 - jstage.jst.go.jp
… 2-hydroxypentadecanoate (FAM-1), methyl 2-hydroxyhexadecanoate (FAM-2), 2-hydroxyheneicosanoate (FAM-3), methyl 2-hydroxydocosanoate (FAM-4), methyl 2hydroxytricosanoate …
Number of citations: 24 www.jstage.jst.go.jp
S Kawatake, M Inagaki, R Isobe, T Miyamoto… - Chemical and …, 2004 - jstage.jst.go.jp
… These were characterized as methyl 2-hydroxydocosanoate (major), methyl 2-hydroxytricosanoate, and methyl 2-hydroxytetracosanoate. The LCB mixture was found to be composed of …
Number of citations: 14 www.jstage.jst.go.jp
W Jin, KL Rinehart… - The Journal of Organic …, 1994 - ACS Publications
… in 82% MeOH) of 2-5 individually gave methyl D-glucoside (mixture of anomers) and methyl 2-hydroxyeicosanoate, methyl 2-hydroxyheneicosanoate, methyl 2-hydroxytricosanoate, …
Number of citations: 150 pubs.acs.org
F Kisa, K Yamada, T Miyamoto, M Inagaki… - Chemical and …, 2006 - jstage.jst.go.jp
… -hydroxyoctadecanoate (ratio of peak areas, 13), methyl 2-hydroxyicosanoate (15), methyl 2-hydroxydocosenoate (7), methyl 2-hydroxydocosanoate (26), methyl 2-hydroxytricosanoate (…
Number of citations: 25 www.jstage.jst.go.jp
M Inagaki, T Miyamoto, R Isobe… - Chemical and …, 2005 - jstage.jst.go.jp
… (GC-MS) analysis of the FAM mixture showed the existence of three components, which were characterized as methyl 2hydroxydocosanoate (FAM-1), methyl 2-hydroxytricosanoate …
Number of citations: 35 www.jstage.jst.go.jp
K Pan, C Tanaka, M Inagaki, R Higuchi, T Miyamoto - Marine Drugs, 2012 - mdpi.com
Three new ganglioside molecular species, termed PNG-1, PNG-2A, and PNG-2B were isolated from pyloric caeca of the starfish Protoreaster nodosus. Their structures were elucidated …
Number of citations: 21 www.mdpi.com
K Yamada, A Hamada, F Kisa, T Miyamoto… - Chemical and …, 2003 - jstage.jst.go.jp
… above for the FAM mixture obtained from SCG-1, and methyl hexadecanoate, methyl henicosanoate, methyl tricosanoate, methyl 2hydroxydocosanoate, methyl 2-hydroxytricosanoate, …
Number of citations: 42 www.jstage.jst.go.jp

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